Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate
Description
Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate (CAS: 625376-81-0) is a pyridine-based compound featuring a trifluoromethyl group, a cyano substituent, and a 5-methylfuran-2-yl moiety at positions 4, 3, and 6 of the pyridine ring, respectively. The sulfanyl (-S-) linker connects the pyridine core to a butanoate ester side chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its molecular weight is 398.40 g/mol, with the formula C₁₉H₁₈F₃N₂O₃S .
Properties
IUPAC Name |
ethyl 4-[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-3-25-16(24)5-4-8-27-17-12(10-22)13(18(19,20)21)9-14(23-17)15-7-6-11(2)26-15/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGPKNBCTFSWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCSC1=C(C(=CC(=N1)C2=CC=C(O2)C)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic esters with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different functional groups.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate exerts its effects involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups are known to enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison:
Substituent Variations at Position 6
The 5-methylfuran-2-yl group in the target compound distinguishes it from analogs with alternative substituents:
Key Insight : The 5-methylfuran-2-yl group balances steric bulk and electron-donating effects, offering intermediate lipophilicity compared to bulkier aromatic substituents .
Core Heterocycle Modifications
Replacement of the pyridine core with other heterocycles alters stability and bioactivity:
Key Insight: Pyridine derivatives generally exhibit higher synthetic yields (e.g., 85% for sulfanylacetate analogs ) compared to thienopyridines or pyrimidines, which may face scalability challenges .
Functional Group Variations
Modifications to the sulfanyl linker or ester side chain influence reactivity and pharmacokinetics:
Key Insight: The butanoate ester in the target compound provides a balance between hydrophobicity and metabolic clearance, whereas shorter chains (e.g., propanoate ) may increase volatility.
Biological Activity
Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a pyridine ring, a cyano group, and a furan moiety, which contribute to its biological activity. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and biological interactions.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : These compounds can inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may result in altered signaling pathways.
- Antimicrobial Activity : The presence of the sulfanyl group suggests potential antimicrobial properties, possibly through disruption of microbial cell membranes.
Antimicrobial Properties
A study demonstrated that derivatives of pyridine and furan compounds possess significant antimicrobial activity against various pathogens. This compound could potentially show similar effects due to its structural components.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | Moderate | |
| Gram-negative Bacteria | High | |
| Fungi | Moderate |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results. The compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells, indicating potential as an anticancer agent.
Case Study 1: Anticancer Activity
A recent study investigated the effects of this compound on HeLa cells. The results indicated that the compound caused significant apoptosis in treated cells, as evidenced by increased levels of caspase activity and alterations in mitochondrial membrane potential.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
